![molecular formula C16H13ClN2OS B3014497 4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 900866-65-1](/img/structure/B3014497.png)
4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is unique and offers a wide range of opportunities for studying molecular interactions. The molecular formula is C15H11ClN2OS .Chemical Reactions Analysis
The chemical reactions involving “4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” are complex and involve multiple steps. For instance, the introduction of the acyl group at N13 results in an intramolecular strain that leads to a short contact of 2.822 Å between the imino N1 atom of the bicyclic system and the carbonyl C23 atom of the acyl group .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Derivatives of benzothiazole, such as the one , have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, similar compounds have demonstrated significant antiproliferative activity against HCT-116, MCF-7, and SK-BR3 cancer cell lines .
Antibacterial and Antifungal Properties
Benzothiazole derivatives are known for their antibacterial and antifungal activities. The structural motif of benzothiazole is often incorporated into molecules designed to combat bacterial and fungal infections, indicating that 4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide could be a valuable addition to this field of research .
Antiparasitic Effects
Compounds with a benzothiazole core have been utilized in the development of antiparasitic agents. They can act against a variety of parasitic species, offering a potential pathway for new treatments against parasitic infections .
Enzyme Inhibition
The benzothiazole moiety is a common feature in molecules designed to inhibit specific enzymes. Enzyme inhibitors are crucial in the treatment of diseases where enzyme regulation is disrupted. Research into the enzyme inhibitory properties of this compound could lead to new therapeutic agents .
Material Chemistry
Benzothiazole derivatives are also relevant in the field of material chemistry. They can serve as scaffolds for the development of advanced materials with potential applications in various industries, including electronics and pharmaceuticals .
Receptor Antagonism
Some benzothiazole derivatives act as antagonists for specific human receptors, such as the vanilloid receptor type 1 (TRPV1) and the melanin-concentrating hormone 1 receptor (MCH1R). These receptors are involved in various physiological processes, and antagonists can be used to modulate these processes for therapeutic purposes .
Mechanism of Action
Target of Action
Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins . This inhibition is achieved by blocking the action of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins through the action of COX enzymes . By inhibiting these enzymes, the compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting prostaglandin biosynthesis . This could make it a potential candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-3-4-10(2)14-13(9)18-16(21-14)19-15(20)11-5-7-12(17)8-6-11/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYXHJPWBATSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
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